molecular formula C21H22ClN3O2S B11476531 ethyl ({5-(4-chlorophenyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

ethyl ({5-(4-chlorophenyl)-4-[4-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate

Cat. No.: B11476531
M. Wt: 415.9 g/mol
InChI Key: ODNXENUOGDOEKS-UHFFFAOYSA-N
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Description

ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and propan-2-ylphenyl groups. The final step involves the esterification of the acetate group.

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of Substituents: The chlorophenyl and propan-2-ylphenyl groups are introduced via nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the acetate group using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer, antifungal, and antibacterial agent.

    Materials Science: The compound can be used in the development of new materials with unique properties.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The compound may also interfere with cellular pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a similar structure but different functional groups.

    4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A triazole derivative with different substituents.

Uniqueness

ETHYL 2-{[5-(4-CHLOROPHENYL)-4-[4-(PROPAN-2-YL)PHENYL]-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H22ClN3O2S

Molecular Weight

415.9 g/mol

IUPAC Name

ethyl 2-[[5-(4-chlorophenyl)-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C21H22ClN3O2S/c1-4-27-19(26)13-28-21-24-23-20(16-5-9-17(22)10-6-16)25(21)18-11-7-15(8-12-18)14(2)3/h5-12,14H,4,13H2,1-3H3

InChI Key

ODNXENUOGDOEKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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